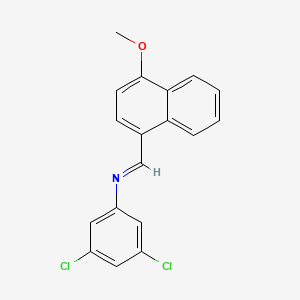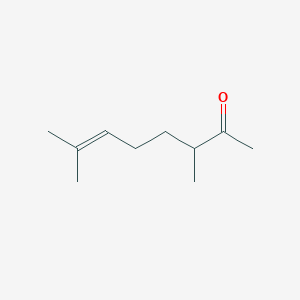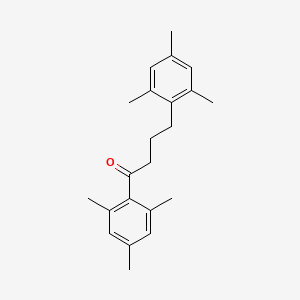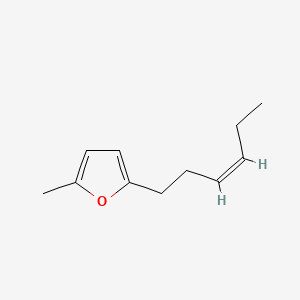
Phosphinothioic acid, dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, dibutyl- is an organophosphorus compound characterized by the presence of a phosphorus-sulfur (P-S) bond. This compound is known for its significant biological activity, including its role as an inhibitor of acetylcholine esterase, making it useful in various agricultural applications such as pesticides, herbicides, and insecticides . Additionally, phosphinothioic acid, dibutyl- is recognized for its neurotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, dibutyl- can be synthesized through the sulfurization of H-phosphinates and secondary phosphine oxides. One common method involves the reaction of dibutylphosphine with sulfur to form the desired product . The reaction conditions typically include the use of a solvent such as toluene and a temperature range of 80-140°C .
Industrial Production Methods
Industrial production of phosphinothioic acid, dibutyl- often involves large-scale sulfurization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic acid, dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and alkyl anions are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Dibutylphosphine.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphinothioic acid, dibutyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinothioic acid, dibutyl- involves its interaction with acetylcholine esterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to neurotoxic effects . The molecular targets include the active site of acetylcholine esterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Phosphinothioic acid, dibutyl- can be compared with other similar compounds such as:
Phosphonothioates: These compounds also contain P-S bonds and are used in similar applications, but they differ in their specific chemical structures and reactivity.
Phosphinoselenoic acids: These compounds contain selenium instead of sulfur and are used as chiral solvating agents and precursors for chiral ionic liquids.
Phosphinothioic acid, dibutyl- stands out due to its specific inhibitory action on acetylcholine esterase and its versatile applications in both agricultural and scientific research .
Properties
CAS No. |
866-33-1 |
|---|---|
Molecular Formula |
C8H19OPS |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
dibutyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11) |
InChI Key |
PBDGFDJXGFNNNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=S)(CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)








